

spectroscopic comparison of 6-Chloropyridine-2-carboxamide and its precursors

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Compound of Interest

Compound Name: 6-Chloropyridine-2-carboxamide

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A Spectroscopic Comparison of **6-Chloropyridine-2-carboxamide** and Its Precursors

This guide provides a detailed spectroscopic comparison of **6-Chloropyridine-2-carboxamide** and its common precursors, 2-amino-6-chloropyridine and 6-chloro-2-cyanopyridine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference with supporting experimental data and methodologies. This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) to facilitate the identification and characterization of these compounds.

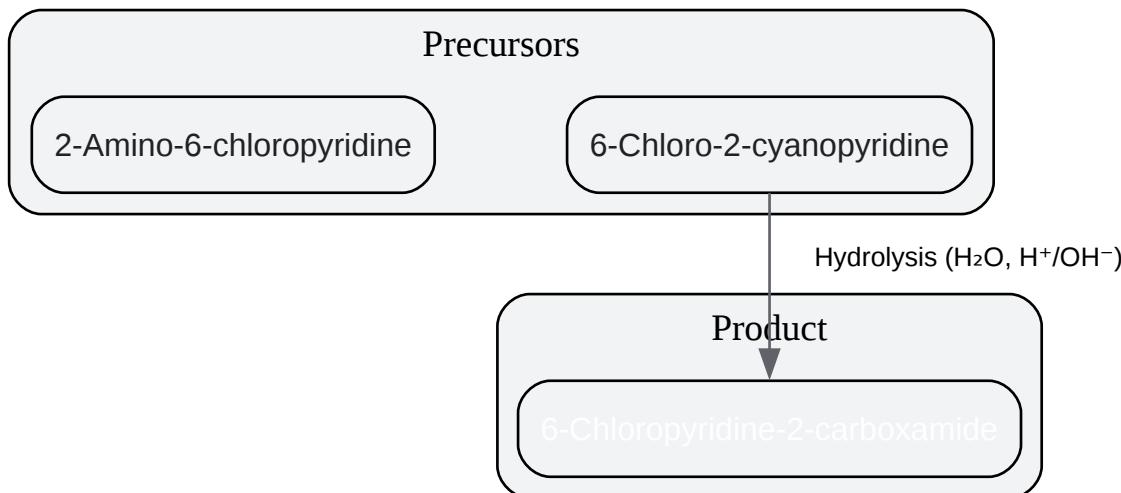
Introduction

6-Chloropyridine-2-carboxamide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its spectroscopic properties, along with those of its precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide focuses on a comparative analysis of **6-Chloropyridine-2-carboxamide** with two of its key synthetic precursors: 2-amino-6-chloropyridine and 6-chloro-2-cyanopyridine.

Synthetic Pathway

The most common route for the synthesis of **6-Chloropyridine-2-carboxamide** involves the hydrolysis of 6-chloro-2-cyanopyridine. This reaction typically proceeds in the presence of an acid or base catalyst. While 2-amino-6-chloropyridine is structurally related, its direct

conversion to **6-Chloropyridine-2-carboxamide** is less commonly reported in standard literature. The synthetic relationship is visualized in the diagram below.



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Caption: Synthetic pathway to **6-Chloropyridine-2-carboxamide**.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **6-Chloropyridine-2-carboxamide** and its precursors. It is important to note that experimental conditions can influence spectral data, and the values presented here are compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm) and Multiplicity
6-Chloropyridine-2-carboxamide	Data not readily available in searched literature.
2-Amino-6-chloropyridine[1]	6.54 (d, 1H), 6.65 (d, 1H), 7.29 (t, 1H), 4.6 (br s, 2H, -NH ₂)
6-Chloro-2-cyanopyridine	7.57 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.1 Hz, 1H), 7.82 (t, J = 7.8 Hz, 1H)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
6-Chloropyridine-2-carboxamide	Data not readily available in searched literature.
2-Amino-6-chloropyridine	Data not readily available in searched literature.
6-Chloro-2-cyanopyridine	Data not readily available in searched literature.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm^{-1}) and Functional Group Assignment
6-Chloropyridine-2-carboxamide	Data not readily available in searched literature.
2-Amino-6-chloropyridine[2][3]	~ 3440 , ~ 3300 (N-H stretch, amine), ~ 1640 (N-H bend), ~ 1580 (C=C stretch, aromatic)
6-Chloro-2-cyanopyridine	2253 (C≡N stretch), 1572, 1431 (C=C, C=N stretch, aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
6-Chloropyridine-2-carboxamide[4]	$[\text{M}]^+ = 156/158$ (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
2-Amino-6-chloropyridine[2][3]	$[\text{M}]^+ = 128/130$ (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
6-Chloro-2-cyanopyridine	$[\text{M}]^+ = 138/140$ (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. Ensure the sample is fully dissolved.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

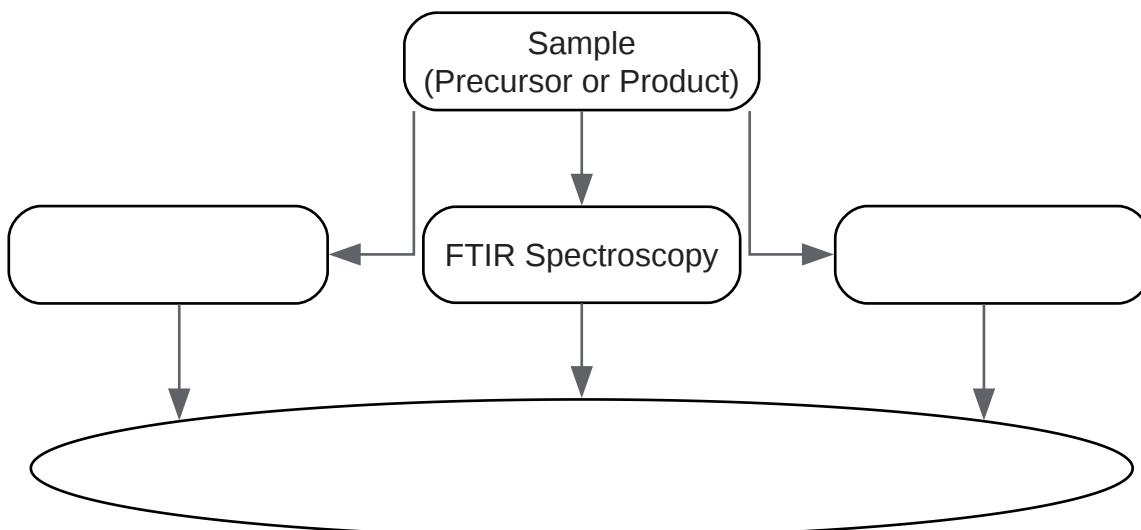
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
- GC Separation: Inject the sample solution into the GC system. The sample is vaporized and separated based on the components' boiling points and interactions with the GC column.
- MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the target compounds is outlined below.



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Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of **6-Chloropyridine-2-carboxamide** and its precursors, 2-amino-6-chloropyridine and 6-chloro-2-cyanopyridine. While comprehensive experimental data for **6-Chloropyridine-2-carboxamide** is not widely available in public databases, the provided information on its precursors and general synthetic route offers a valuable resource for researchers. The presented data and protocols can aid in the synthesis, identification, and purification of these important chemical entities.

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